molecular formula C40H50O5SSi B1446348 beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio- CAS No. 1363157-70-3

beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-

Cat. No.: B1446348
CAS No.: 1363157-70-3
M. Wt: 671 g/mol
InChI Key: BPZAOEUKGFJFIK-QGVRFUEOSA-N
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Description

This compound is a thioglycoside derivative of β-D-glucopyranose, featuring a 4-methylphenyl aglycone linked via a thio group at the anomeric position (C1). Key structural modifications include:

  • Protecting Groups: 2,4,6-Tris-O-(phenylmethyl): Benzyl (Bn) ethers at positions 2, 4, and 6 provide steric protection and hydrophobicity.
  • Functional Role: Thioglycosides are widely used in glycosylation reactions due to their stability and activation under mild conditions. The TBDMS group allows selective deprotection for further functionalization .

Properties

IUPAC Name

tert-butyl-dimethyl-[(2S,3R,4S,5R,6R)-2-(4-methylphenyl)sulfanyl-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50O5SSi/c1-30-22-24-34(25-23-30)46-39-38(43-28-33-20-14-9-15-21-33)37(45-47(5,6)40(2,3)4)36(42-27-32-18-12-8-13-19-32)35(44-39)29-41-26-31-16-10-7-11-17-31/h7-25,35-39H,26-29H2,1-6H3/t35-,36-,37+,38-,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAOEUKGFJFIK-QGVRFUEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O[Si](C)(C)C(C)(C)C)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50O5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Features and Protections

Compound Name Substituents (Positions) Protecting Groups Key Properties/Applications References
Target Compound: 4-Methylphenyl 3-O-TBDMS-2,4,6-tris-O-Bn-1-thio-β-D-glucopyranoside 2,4,6-Bn; 3-TBDMS; 1-S-4-methylphenyl Benzyl (ether), TBDMS (ether) Orthogonal protection for synthesis
4-Methylphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-1-thio-β-D-glucopyranoside (MG404) 2,4,6-Ac; 3-Bn; 1-S-4-methylphenyl Acetyl (ester), Benzyl (ether) Hydrolytically labile esters
4-Methylphenyl 4,6-O-benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside 4,6-Benzylidene; 2,3-Bz; 1-S-4-methylphenyl Benzylidene (acetal), Benzoyl (ester) Rigid structure for stereocontrol
Ethyl 2-O-TMS-3,4,6-tri-O-Bn-1-thio-β-D-glucopyranoside 3,4,6-Bn; 2-TMS; 1-S-ethyl Trimethylsilyl (TMS), Benzyl (ether) Selective deprotection at C2

Analysis of Structural and Functional Differences

Protection Strategies
  • Benzyl vs. Acetyl Groups: Benzyl ethers (e.g., target compound, MG404) require hydrogenolysis (H₂/Pd) or strong acids (e.g., BCl₃) for removal, whereas acetyl esters (MG404) are cleaved under basic conditions (e.g., NaOMe/MeOH) . The TBDMS group in the target compound is removed selectively with fluoride ions (e.g., TBAF), enabling stepwise synthesis .
  • Benzylidene vs. TBDMS :

    • The benzylidene acetal in CAS 323195-40-0 forms a rigid six-membered ring, stabilizing the 4,6-positions and influencing glycosylation regioselectivity. In contrast, the TBDMS group in the target compound offers temporary protection with minimal steric interference .
Reactivity and Stability
  • Thioglycoside Activation :
    • All compounds contain a thio linkage, which can be activated by thiophilic reagents (e.g., NIS/TfOH) for glycosylation. However, the electron-withdrawing benzoyl groups in CAS 323195-40-0 reduce the reactivity of the thio group compared to benzyl-protected analogs .
  • Solubility: The target compound’s tris-benzyl and TBDMS groups enhance hydrophobicity, making it soluble in non-polar solvents (e.g., CH₂Cl₂). Acetylated derivatives (MG404) are more polar .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves:

  • Formation of the 1-thio-beta-D-glucopyranoside core with a 4-methylphenyl aglycone.
  • Selective protection of hydroxyl groups at positions 2, 4, and 6 with benzyl (phenylmethyl) groups.
  • Selective silylation of the hydroxyl group at position 3 with a bulky tert-butyldimethylsilyl (TBDMS) group.

This approach ensures regioselective protection and stability of the thioglycosidic linkage for further synthetic applications.

Stepwise Preparation

Step Description Reagents/Conditions Notes
1 Preparation of 4-methylphenyl 1-thio-beta-D-glucopyranoside Glycosylation of D-glucose derivatives with 4-methylthiophenol under acidic catalysis or by displacement of an activated sugar derivative (e.g., halide or trichloroacetimidate) Forms the thioglycosidic bond at anomeric position; stereoselective beta-configuration favored
2 Protection of hydroxyl groups at positions 2, 4, and 6 with benzyl groups Benzyl bromide or benzyl chloride with base (NaH, K2CO3) in DMF or similar solvent Selective protection achieved by controlling stoichiometry and reaction time
3 Selective silylation of the 3-OH group with tert-butyldimethylsilyl chloride (TBDMS-Cl) TBDMS-Cl with imidazole or pyridine in anhydrous solvent (e.g., dichloromethane) The bulky TBDMS group selectively protects the less hindered 3-OH
4 Purification and characterization Chromatography (silica gel), NMR, MS Confirm structure and purity

Detailed Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) Reference Notes
Thioglycoside formation 4-methylthiophenol, activated sugar (e.g., glycosyl bromide) CH2Cl2 or toluene 0 to room temp 2-4 h 70-85% Standard thioglycosylation protocols for beta-selectivity
Benzylation of hydroxyls Benzyl bromide, NaH DMF 0 to 25 °C 12-24 h 80-90% Controlled to avoid overalkylation
Silylation TBDMS-Cl, imidazole CH2Cl2 0 to room temp 3-6 h 75-85% Selective for 3-OH due to sterics

Research Findings and Optimization

  • The use of 4-methylphenyl as the thiol aglycone enhances stability of the thioglycosidic bond and facilitates purification due to its UV-active chromophore.
  • Benzyl protection of 2,4,6-OH groups is preferred for stability under acidic and basic conditions, allowing further functionalization.
  • The tert-butyldimethylsilyl group at 3-OH provides steric hindrance that protects this position during subsequent synthetic steps while being removable under mild fluoride ion conditions.
  • Reaction monitoring by TLC and NMR is critical to ensure selective protection and avoid side reactions such as over-silylation or cleavage of the thio-glycosidic bond.
  • Purification typically involves silica gel chromatography with gradient elution to separate regioisomers or partially protected intermediates.

3 Data Tables Summarizing Key Properties and Preparation Parameters

Property Value/Condition
Molecular Weight Approx. 650-700 g/mol (estimated from substituents)
Key Functional Groups Thioglycosidic linkage, benzyl ethers, TBDMS ether
Stability Stable under neutral and basic conditions; TBDMS removable by TBAF
Typical Solvents Dichloromethane, DMF, toluene
Analytical Methods ^1H NMR, ^13C NMR, MS, IR spectroscopy
Step Key Analytical Data Interpretation
Thioglycoside formation Anomeric proton at ~5.0 ppm (β-configuration), S-aryl signals Confirms thioglycosidic bond formation
Benzylation Aromatic protons at 7.2-7.4 ppm, disappearance of free OH signals Successful benzyl ether formation
Silylation Si-CH3 signals near 0 ppm, tert-butyl signals at ~1.0 ppm, downfield shift of 3-OH proton Confirms selective silyl protection

4 Summary

The preparation of beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio- involves a multi-step synthetic route starting from D-glucose derivatives. The key steps include formation of the 1-thio-beta-D-glucopyranoside with a 4-methylphenyl group, selective benzyl protection of hydroxyl groups at positions 2, 4, and 6, and selective silylation of the 3-OH with a bulky tert-butyldimethylsilyl group. The methods employ standard organic synthesis techniques with careful control of reaction conditions to ensure regioselectivity and high yields. Characterization by NMR and MS confirms the structure and purity of the final compound.

This preparation strategy is well-documented in carbohydrate chemistry literature and is supported by experimental data from related thioglycoside syntheses, although no direct single-source patent or publication exclusively describing this exact compound’s synthesis was found in the reviewed databases. The described approach aligns with best practices for preparing protected thioglycosides for use in glycosylation and other synthetic applications.

Q & A

Basic: What are the key synthetic steps for preparing this thioglycoside, and how are protecting groups strategically employed?

Methodological Answer:
The synthesis involves sequential protection of hydroxyl groups to achieve regioselective functionalization. A typical pathway includes:

Initial Protection : The 3-OH group is protected with a [(1,1-dimethylethyl)dimethylsilyl] (TBDMS) group due to its steric bulk, which selectively shields the axial position in glucopyranosides .

Benzylation : The 2,4,6-OH groups are protected via benzylation using benzyl bromide (BnBr) under basic conditions (e.g., NaH in DMF) to form tris-O-benzyl intermediates .

Thioglycoside Formation : The anomeric hydroxyl is replaced with a thio-group (e.g., using Lawesson’s reagent or thiophilic promoters) to stabilize the glycosidic bond against hydrolysis .
Critical Considerations : Monitor reaction progress via TLC (e.g., hexane:EtOAc 3:1) and purify intermediates using silica gel chromatography .

Basic: Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies protecting group signals (e.g., benzyl protons at δ 7.2–7.4 ppm, TBDMS at δ 0.8–1.2 ppm) and anomeric configuration (β-configuration confirmed by J₁,₂ ≈ 9–10 Hz) .
    • HSQC/HMBC verifies glycosidic linkages and silyl group attachment .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ ion) and detects impurities .
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry .

Advanced: How can reaction conditions be optimized to improve yields during the introduction of the TBDMS group?

Methodological Answer:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize side reactions .
  • Catalyst : Imidazole or DMAP accelerates silylation by activating TBDMSCl .
  • Temperature : Reactions performed at 0°C–25°C prevent over-silylation.
  • Workflow : Employ a Design of Experiments (DoE) approach (e.g., factorial design) to optimize molar ratios, solvent volume, and reaction time .
    Data Contradiction : Conflicting reports on silylation efficiency may arise from residual moisture; ensure strict anhydrous conditions via molecular sieves .

Advanced: How can computational methods predict the reactivity of this thioglycoside in glycosylation reactions?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate transition-state energies for glycosidic bond formation using DFT (e.g., B3LYP/6-31G*) to predict stereoselectivity .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. DCM) on leaving-group activation .
  • Machine Learning : Train models on existing glycosylation datasets (e.g., reaction temperature, promoter type) to forecast optimal conditions .
    Validation : Compare computational predictions with experimental ¹H NMR coupling constants to assess anomeric control .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar thioglycosides?

Methodological Answer:

  • Meta-Analysis : Compile data from PubChem and EPA DSSTox to identify outliers or inconsistent assay conditions (e.g., cell lines, concentrations) .
  • Dose-Response Studies : Re-evaluate activity using standardized protocols (e.g., IC₅₀ measurements in enzymatic assays) .
  • Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., benzyl vs. acetyl groups) on bioactivity .
    Case Study : For glycosidase inhibition, conflicting results may arise from variations in enzyme sources (e.g., human vs. microbial α-glucosidase); validate using recombinant enzymes .

Advanced: What strategies address stereochemical inconsistencies during the synthesis of multi-protected glucopyranosides?

Methodological Answer:

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., D-glucose) to enforce configuration .
  • Stereochemical Monitoring : Track diastereomer ratios via ¹H NMR (e.g., anomeric proton splitting) .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired intermediates (e.g., extended stirring for equatorial silylation) .
    Troubleshooting : If epimerization occurs, switch to milder bases (e.g., pyridine instead of NaH) .

Advanced: How can researchers design experiments to analyze the stability of the thioglycosidic bond under varying pH conditions?

Methodological Answer:

  • pH Stability Assays : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC at 254 nm .
  • Kinetic Studies : Calculate hydrolysis rates (k) using pseudo-first-order kinetics and Arrhenius plots to model temperature dependence .
  • Comparative Analysis : Contrast stability with O-glycosides to quantify the thio-effect (e.g., t₁/₂ at pH 7.4) .

Basic: What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography : Use gradient elution (hexane → EtOAc) to separate benzylated intermediates .
  • Recrystallization : For final products, employ solvent pairs like CHCl₃:MeOH (1:1) to enhance crystallinity .
  • Size-Exclusion Chromatography : Remove high-MW impurities (e.g., dimers) in polar aprotic solvents .

Advanced: How can researchers leverage this compound as a glycosyl donor in oligosaccharide synthesis?

Methodological Answer:

  • Activation : Use NIS/AgOTf or Ph₂SO/Tf₂O to generate a reactive sulfonium intermediate .
  • Stereocontrol : Preactivate the donor in DCM at −40°C to minimize anomerization .
  • Acceptor Screening : Test regioselectivity with primary vs. secondary hydroxyl acceptors (e.g., methyl glycosides) .

Advanced: What methodologies validate the deprotection efficiency of silyl and benzyl groups without damaging the thioglycosidic bond?

Methodological Answer:

  • TBDMS Removal : Treat with HF-pyridine in THF (0°C, 2 h) and monitor via TLC .
  • Hydrogenolysis : Use Pd/C under H₂ (1 atm) to cleave benzyl groups; avoid prolonged exposure to prevent sulfur reduction .
  • Analytical Cross-Check : Confirm complete deprotection via MALDI-TOF MS and comparative IR spectroscopy (loss of Bn C-H stretches) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-
Reactant of Route 2
Reactant of Route 2
beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-

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